
(S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride
Overview
Description
Benzylamine, a component of the compound you mentioned, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine is rigidly stabilized by the intramolecular hydrogen bond .Chemical Reactions Analysis
Benzylamines are highly reactive and can undergo a variety of reactions. For example, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Physical And Chemical Properties Analysis
Benzylamine has a molar mass of 107.156 g·mol−1, a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and very soluble in acetone .Scientific Research Applications
(S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It is also used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, and in the synthesis of various food additives and agricultural products.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride is not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It is also thought to act as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is thought to act as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in enzyme assays. It has also been suggested that it may have some anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride in laboratory experiments include its low toxicity, its ease of use, and its relatively low cost. It is also relatively stable, and can be stored at room temperature. However, there are some limitations to its use, such as its limited solubility in water and its instability in the presence of strong acids and bases.
Future Directions
There are a number of possible future directions for research into the use of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and food additives. Further research could also be done into its potential as a reagent in organic synthesis and its potential as a catalyst in the synthesis of organic compounds. Additionally, further research could be done into its potential as an inhibitor of certain enzymes, such as cyclooxygenase, which may be involved in the regulation of inflammation and pain. Finally, further research could be done into its potential applications in agricultural products, such as fertilizers and pesticides.
Synthesis Methods
The synthesis of (S)-Methyl 2-(benzylamino)-3-methylbutanoate hydrochloride can be achieved through a number of methods. One method involves the reaction of methyl benzoate with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield this compound. Another method involves the reaction of benzyl bromide with methylamine in the presence of a base such as sodium hydroxide to produce (S)-Methyl 2-(benzylamino)-3-methylbutanoate. The product can then be treated with hydrochloric acid to yield this compound.
Safety and Hazards
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZNEINMPTYRU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718499 | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-72-1 | |
| Record name | L-Valine, N-(phenylmethyl)-, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177721-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


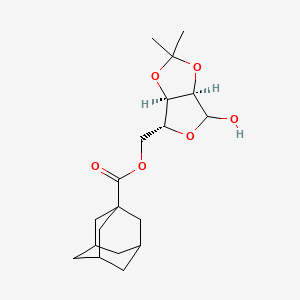
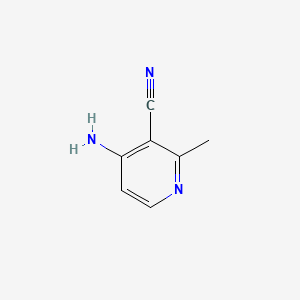
![5-methoxy-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B573965.png)

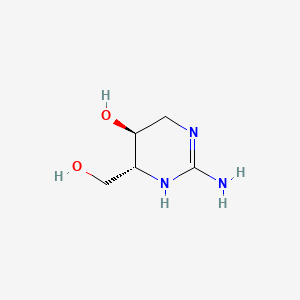


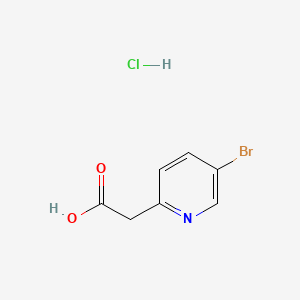
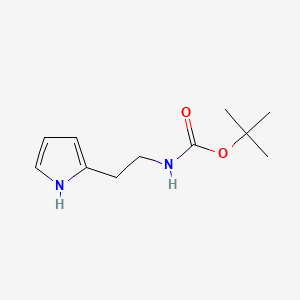
![[1,1/'-BIPHENYL]-4-ETHANIMIDAMIDE, N-HYDROXY](/img/no-structure.png)

![2-[(2S,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B573980.png)
